molecular formula C10H16N4O B2631294 3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 2165594-71-6

3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No.: B2631294
CAS No.: 2165594-71-6
M. Wt: 208.265
InChI Key: AIWGFXXPRGYNSL-SFYZADRCSA-N
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Description

3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a bicyclic heterocyclic compound featuring a fused pyrrolo[2,1-c][1,2,4]triazole core and a stereochemically defined (2S,4R)-4-methoxypyrrolidine substituent. This structure combines a rigid bicyclic system with a methoxy-functionalized pyrrolidine ring, which is critical for its pharmacological and chemical properties. The stereochemistry at the 2S and 4R positions likely enhances its binding specificity in biological systems, as seen in related compounds used as kinase inhibitors or agrochemical intermediates .

Properties

IUPAC Name

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-15-7-5-8(11-6-7)10-13-12-9-3-2-4-14(9)10/h7-8,11H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWGFXXPRGYNSL-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C2=NN=C3N2CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)C2=NN=C3N2CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure features a pyrrolidine moiety and a triazole ring, contributing to its biological properties. The stereochemistry at the pyrrolidine position is crucial for its activity.

Research indicates that this compound acts primarily as an antagonist to Toll-like receptors (TLR) 7, 8, and 9. These receptors play significant roles in the immune response and are implicated in various autoimmune diseases.

Key Findings:

  • TLR Antagonism : The compound exhibits potent antagonistic activity against TLR7 and TLR8, which are involved in the pathogenesis of systemic lupus erythematosus (SLE) and lupus nephritis .
  • Cytotoxicity : It has shown promising cytotoxic effects in vitro against certain cancer cell lines, indicating potential as an anticancer agent .

Pharmacological Profile

The pharmacological profile of this compound includes several important characteristics:

Property Description
Solubility Good solubility in aqueous solutions
Stability High stability in human microsomes
CYP Inhibition Low inhibition of cytochrome P450 enzymes
Cytotoxicity Effective against various cancer cell lines

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Systemic Lupus Erythematosus (SLE) :
    • A study demonstrated that the compound significantly reduced inflammatory markers in animal models of SLE. It effectively inhibited TLR-mediated signaling pathways that contribute to disease progression .
  • Cancer Research :
    • In vitro studies showed that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology .
  • Autoimmune Disorders :
    • Clinical trials are ongoing to evaluate its efficacy in treating autoimmune diseases beyond SLE, with preliminary results indicating a favorable safety profile and promising efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents/Modifications Key Features Synthesis Yield (If Available) Biological/Functional Relevance References
3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole (2S,4R)-4-Methoxypyrrolidine Stereospecific methoxy group; fused bicyclic system N/A Potential kinase inhibition; agrochemical applications (inferred from analogs)
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole Piperidine ring (no methoxy) Larger, non-chiral heterocyclic substituent 39% (four-step synthesis) Broader solubility due to piperidine; less stereochemical specificity
3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole 4-Bromophenyl group Aromatic substituent enhances π-π interactions N/A Antimicrobial activity (inferred from similar aryl-substituted triazoles)
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid Carboxylic acid group Polar, ionizable substituent N/A Improved solubility; potential for salt formation
(5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole Bromo, fluoro, phenyl groups Halogenated derivatives; altered ring fusion N/A Enhanced electrophilic reactivity for cross-coupling reactions
3-(1H-Pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole Pyrazole-methyl group Hydrogen-bonding capability N/A Potential for metal coordination or kinase inhibition

Tautomerism and Regioselectivity

The pyrrolo[2,1-c][1,2,4]triazole core can exhibit tautomerism, as observed in analogs like 1H-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazole, which exists exclusively in the 1H-tautomeric form due to NMR-confirmed stability . In contrast, the target compound’s fused system and methoxypyrrolidine substituent may restrict tautomeric shifts, favoring a single conformation critical for binding interactions.

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